molecular formula C14H12N2O3S B11403409 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11403409
M. Wt: 288.32 g/mol
InChI Key: RLBPGIMQROMJEN-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C13H10N2O3S It is characterized by the presence of a benzoxazole ring, a furan ring, and an acetamide group

Preparation Methods

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Thioether Formation: The benzoxazole ring is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with furan-2-carbaldehyde and subsequent conversion to the acetamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole and furan rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. The acetamide group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE include:

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE: Lacks the furan ring, which may affect its binding properties and applications.

    N-(FURAN-2-YL)METHYLACETAMIDE: Lacks the benzoxazole ring, which may reduce its potential interactions with certain molecular targets.

    2-(1,3-BENZOXAZOL-2-YLTHIO)ACETIC ACID: Contains a carboxylic acid group instead of an acetamide group, which may alter its chemical reactivity and biological activity.

The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its combination of structural features, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H12N2O3S/c17-13(15-8-10-4-3-7-18-10)9-20-14-16-11-5-1-2-6-12(11)19-14/h1-7H,8-9H2,(H,15,17)

InChI Key

RLBPGIMQROMJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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